1-Methyl-1H-imidazole butyrate

Description

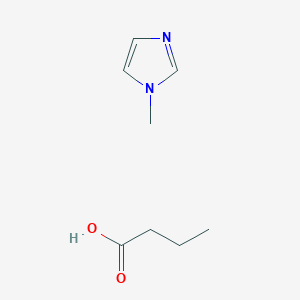

1-Methyl-1H-imidazole butyrate is an imidazole-derived ester characterized by a butyrate group (C₃H₇COO−) attached to the nitrogen atom of the 1-methylimidazole ring.

Imidazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π interactions . For example, 1-methyl-1H-imidazole serves as a precursor in synthesizing ionic liquids and heterocyclic compounds with applications in catalysis and drug discovery .

Properties

CAS No. |

918791-61-4 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

butanoic acid;1-methylimidazole |

InChI |

InChI=1S/C4H6N2.C4H8O2/c1-6-3-2-5-4-6;1-2-3-4(5)6/h2-4H,1H3;2-3H2,1H3,(H,5,6) |

InChI Key |

FYYFLRFFYBVLRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)O.CN1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-1H-imidazole butyrate can be achieved through several methods:

-

Synthetic Routes

Methylation of Imidazole: One common method involves the methylation of imidazole using methyl iodide in the presence of a base such as sodium hydroxide.

Esterification: The methylated imidazole can then be esterified with butyric acid in the presence of a catalyst such as sulfuric acid to form this compound.

-

Industrial Production Methods

Acid-Catalyzed Methylation: Industrially, the compound can be produced by acid-catalyzed methylation of imidazole using methanol.

Radziszewski Reaction: Another industrial method involves the Radziszewski reaction, which uses glyoxal, formaldehyde, ammonia, and methylamine to produce the desired compound.

Chemical Reactions Analysis

Scientific Research Applications

Molecular Mimicry

One significant application of 1-methyl-1H-imidazole butyrate is its role as a molecular mimic of nucleoside bases. This characteristic allows it to be utilized in the design of biomolecules that can selectively bind to DNA. For instance, polymers synthesized from this compound can intercalate into specific sequences of double-stranded DNA, offering potential applications in gene therapy and molecular diagnostics .

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including this compound, exhibit antimicrobial properties. These compounds have been studied for their effectiveness against various pathogens, including antibiotic-resistant strains. Their mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .

Therapeutic Potential

The therapeutic applications of this compound are being explored in the context of neurological disorders. Studies have shown that butyrate treatment can enhance the levels of beneficial metabolites in models of amyotrophic lateral sclerosis (ALS), suggesting its potential as a neuroprotective agent . This aligns with broader research on short-chain fatty acids and their roles in modulating inflammation and metabolic processes.

Cancer Research

In cancer research, compounds derived from imidazole are being evaluated for their ability to inhibit tumor growth. The structural features of this compound may contribute to its efficacy in targeting specific cancer cell pathways, potentially leading to the development of novel anticancer therapies .

Ionic Liquids

This compound can serve as a precursor for the synthesis of ionic liquids. Ionic liquids are salts that exist in liquid form at room temperature and have unique properties such as low volatility and high thermal stability. These materials are used in various applications including catalysis, solvent extraction, and electrochemistry . The ability to tailor the properties of ionic liquids by modifying the alkyl chain length or counterions makes this application particularly versatile.

Polymer Chemistry

In polymer chemistry, derivatives of 1-methyl-1H-imidazole, including butyrate forms, are being investigated for their utility in creating functional materials. These polymers can exhibit desirable properties such as enhanced mechanical strength or thermal stability, making them suitable for applications in coatings, adhesives, and biomedical devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazole butyrate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1H-Imidazole-1-Acetate (CAS 17450-34-9)

- Structure : Features an ethyl acetate group (-CH₂COOEt) instead of a butyrate moiety.

- Synthesis : Prepared via alkylation of 1-methyl-1H-imidazole with ethyl chloroacetate, a method adaptable to butyrate derivatives by substituting with butyric acid chloride .

- Applications: Used in pharmaceuticals and agrochemicals for its stability and solubility in organic solvents.

Selenium-Containing Imidazole Derivatives

Compounds like 1-methyl-3-(N-phenyl-4-chlorobenzimidazolyl)imidazolium selenocyanate (15b) and related derivatives incorporate selenium, which enhances their redox activity and utility in catalysis .

- Reactivity: Selenium atoms enable unique reaction pathways, such as cyclization to form selenazoles, which are absent in non-chalcogen imidazole esters like 1-methyl-1H-imidazole butyrate .

- Thermal Stability : Selenium derivatives often exhibit higher melting points (e.g., 15b: 116.5–117.5°C) compared to purely organic imidazole esters, which are typically liquid or low-melting solids .

Propyl Butyrate (CAS 105-66-8)

- Physical Properties :

- Applications : Primarily used as a flavoring agent, contrasting with the pharmaceutical focus of imidazole derivatives .

Comparative Data Table

*Theoretical data inferred from structural analogs.

Key Research Findings

- Synthetic Flexibility: Imidazole esters can be functionalized at the nitrogen atom to introduce diverse substituents (e.g., butyrate, selenocyanate) without compromising the aromatic stability of the imidazole ring .

- Solubility Trends : Butyrate esters exhibit higher lipophilicity compared to acetate analogs, as evidenced by the increased organic solubility of propyl butyrate over smaller esters .

- Thermal Behavior : Selenium-containing derivatives demonstrate superior thermal stability, making them suitable for high-temperature catalytic processes .

Biological Activity

1-Methyl-1H-imidazole butyrate is a compound derived from the imidazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through various chemical pathways that involve the modification of imidazole derivatives. Imidazole itself is a five-membered heterocyclic compound containing two nitrogen atoms, which contributes to its reactivity and biological properties. The butyrate group enhances its solubility and bioactivity.

Biological Activities

The biological activities of this compound encompass several areas:

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the imidazole ring have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound against prostate cancer cells (PC3) were found to be approximately 94.48 µg/mL, indicating its potential as an anticancer agent .

- Anti-inflammatory Properties : Imidazole derivatives are also noted for their anti-inflammatory effects, which are critical in treating conditions characterized by inflammation .

Anticancer Efficacy

A notable study evaluated the anticancer activity of this compound in vitro against various cancer cell lines. The results indicated a selective cytotoxicity towards cancer cells compared to normal cells, suggesting its potential use in targeted cancer therapies. The following table summarizes the IC50 values observed:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 94.48 | PC3 (Prostate) |

| Nickel(II) Complex | 217.8 | PC3 |

| Copper(II) Complex | 145.2 | PC3 |

Antimicrobial Activity

In another study focusing on antimicrobial properties, various derivatives of imidazole were tested against common pathogens. The results illustrated that certain modifications to the imidazole structure significantly enhanced antibacterial activity:

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

The mechanism underlying the biological activities of this compound is primarily attributed to its ability to interact with cellular targets. Its structure allows it to penetrate cellular membranes effectively, disrupting vital processes within microbial and cancer cells.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-methyl-1H-imidazole derivatives, and how are impurities minimized?

- Methodological Answer : 1-Methyl-1H-imidazole derivatives are typically synthesized via alkylation or substitution reactions. For example, copper-catalyzed homocoupling of 1-methyl-1H-imidazole under aerobic conditions yields dimeric products (e.g., using sodium 2-pyridonate/Cu catalysts in p-xylene at 140°C) . Purification often involves flash chromatography or recrystallization. Impurities (e.g., positional isomers) are monitored using HPLC and NMR, with reference standards (e.g., EP-certified impurities) ensuring quality control .

Q. How are spectroscopic techniques (NMR, IR, HRMS) applied to characterize 1-methyl-1H-imidazole derivatives?

- Methodological Answer : Structural confirmation relies on - and -NMR to resolve substituent positions and coupling patterns. For example, -NMR of 2-phenyl-1H-benzo[d]imidazole derivatives shows distinct aromatic proton shifts (δ 7.2–8.5 ppm) . IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm), while HRMS validates molecular weights (e.g., [M+H] peaks) .

Q. How is the pKa of 1-methyl-1H-imidazole determined experimentally, and why is this critical for biochemical studies?

- Methodological Answer : The pKa is measured via potentiometric pH titrations. For 1-methyl-1H-imidazole (MeIm), the protonated form (H(MeIm)) has a pKa of ~7.0, comparable to phosphate groups, making it relevant for mimicking biological buffer systems or enzyme active sites . This property is crucial for designing pH-sensitive probes or catalysts.

Advanced Research Questions

Q. How can computational methods (MD simulations, DFT) guide the design of 1-methyl-1H-imidazole analogs with enhanced bioactivity?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand-receptor interactions. For instance, Schrödinger’s Maestro software enables manual modification of MeIm analogs (e.g., adding carboxyl groups) to improve binding to targets like PCSK8. MM-GBSA calculations predict binding free energies, prioritizing candidates for synthesis .

Q. What strategies resolve discrepancies in thermodynamic data (e.g., heat capacity) for 1-methyl-1H-imidazole across studies?

- Methodological Answer : Thermodynamic parameters (e.g., heat capacity ) are modeled using quasipolynomial equations. For 1-methyl-1H-imidazole, experimental values (274–640 K) are fitted to equations with coefficients -, achieving uncertainties <1%. Cross-validation with calorimetry and phase-transition data ensures consistency .

Q. How are structure-activity relationships (SARs) analyzed for 1-methyl-1H-imidazole derivatives in drug discovery?

- Methodological Answer : SAR studies involve systematic substitution at the imidazole ring. For example, introducing electron-withdrawing groups (e.g., -Cl, -CF) at the 4-position of biphenyl-imidazole hybrids enhances EGFR inhibition (IC < 1 µM). Biological assays (e.g., cytotoxicity testing) and ADMET predictions (e.g., CYP450 interactions) refine lead compounds .

Q. What experimental approaches validate the catalytic efficiency of 1-methyl-1H-imidazole-based ionic liquids?

- Methodological Answer : Ionic liquids like 1-methylimidazolium triflate are tested in reactions (e.g., esterification) using kinetic monitoring (e.g., GC/MS). Activation energies and turnover frequencies (TOFs) are compared to conventional catalysts. Thermogravimetric analysis (TGA) assesses thermal stability under reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.